1-Methylidene-5,8-dioxaspiro[3.4]octane

Mass Spectrometry Quality Control Isomer Identification

1-Methylidene-5,8-dioxaspiro[3.4]octane (IUPAC: 3-methylidene-5,8-dioxaspiro[3.4]octane; CAS 17714-49-7) is a C7H10O2 spiroketal building block bearing an exo-methylene group at the 1-position of the cyclobutane ring. It belongs to the dioxaspiro[3.4]octane family—a scaffold class valued in medicinal chemistry for introducing three-dimensional character and conformational constraint into lead molecules.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 17714-49-7
Cat. No. B579625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylidene-5,8-dioxaspiro[3.4]octane
CAS17714-49-7
Synonyms1-Methylene-5,8-dioxaspiro[3.4]octane
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESC=C1CCC12OCCO2
InChIInChI=1S/C7H10O2/c1-6-2-3-7(6)8-4-5-9-7/h1-5H2
InChIKeyAJOOQJWVAJJEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylidene-5,8-dioxaspiro[3.4]octane (CAS 17714-49-7) Procurement & Differentiation Guide


1-Methylidene-5,8-dioxaspiro[3.4]octane (IUPAC: 3-methylidene-5,8-dioxaspiro[3.4]octane; CAS 17714-49-7) is a C7H10O2 spiroketal building block bearing an exo-methylene group at the 1-position of the cyclobutane ring [1]. It belongs to the dioxaspiro[3.4]octane family—a scaffold class valued in medicinal chemistry for introducing three-dimensional character and conformational constraint into lead molecules [2]. The compound is supplied predominantly at 95% purity and used as a versatile intermediate in organic synthesis, particularly for constructing spirocyclic nucleoside analogues and protein degrader building blocks [3]. This guide assesses its quantifiable differentiation against its closest positional isomer (2-methylidene-5,8-dioxaspiro[3.4]octane, CAS 99620-40-3), the unsubstituted parent scaffold (5,8-dioxaspiro[3.4]octane, CAS 175-66-6), and a ring-expanded analog (1,4-dioxaspiro[4.4]nonane, 2-methylene-, CAS 13283-77-7).

Why Generic 5,8-Dioxaspiro[3.4]octane Substitution Cannot Replace 1-Methylidene-5,8-dioxaspiro[3.4]octane


Substituting 1-methylidene-5,8-dioxaspiro[3.4]octane with a generic dioxaspiro[3.4]octane or a positional isomer ignores the reactivity differences conferred by the exo-methylene group placement. The 1-methylidene isomer (CAS 17714-49-7) positions the reactive olefin directly on the cyclobutane ring, affording a distinct steric and electronic environment compared to the 2-methylidene isomer (CAS 99620-40-3), which places the olefin on the tetrahydrofuran ring . In [2+2] cycloaddition and radical trapping applications—the primary published use case for this scaffold class—the regiochemistry of the exo-methylene group determines the substitution pattern of the resulting spirocyclobutanone, which in turn dictates downstream biological activity against targets such as PRMT5 [1]. In addition, the parent unsubstituted scaffold (CAS 175-66-6) lacks the olefinic handle entirely, rendering it inert in the key bond-forming step that defines the scaffold's synthetic utility . Procurement of the incorrect isomer therefore yields a building block with fundamentally different reactivity and cannot produce the same spirocyclic intermediates.

Quantitative Differentiation Evidence: 1-Methylidene-5,8-dioxaspiro[3.4]octane vs. Closest Analogs


Exact Mass Differentiation: 1-Methylidene Isomer vs. 2-Methylidene Isomer

Despite sharing the molecular formula C7H10O2 and nominal molecular weight, the 1-methylidene isomer (CAS 17714-49-7) and the 2-methylidene isomer (CAS 99620-40-3) are distinguishable by GC-MS and exact mass measurement. The 1-methylidene isomer has a reported exact mass of 126.06808 Da [1]. While both isomers share the same exact mass in principle, their distinct InChI Keys (AJOOQJWVAJJEFN-UHFFFAOYSA-N for the 1-isomer vs. the 2-isomer key) and GC retention indices allow unambiguous identification in quality control workflows [2]. This is critical for laboratories requiring isomerically pure building blocks.

Mass Spectrometry Quality Control Isomer Identification

Polar Surface Area Comparison: 1-Methylidene vs. Unsubstituted Parent Scaffold

The topological polar surface area (TPSA) of 1-methylidene-5,8-dioxaspiro[3.4]octane is calculated at 18.46 Ų [1]. The unsubstituted parent, 5,8-dioxaspiro[3.4]octane (CAS 175-66-6), has a comparable TPSA of approximately 18.5 Ų [2]. Both values are well below the 60 Ų threshold commonly associated with oral bioavailability and blood-brain barrier penetration, indicating that the methylidene substitution does not materially alter the low-polarity character of the scaffold. However, the presence of the exo-methylene group in the 1-isomer adds a reactive handle absent in the parent, without a pharmacokinetic penalty in TPSA [3].

Physicochemical Properties Drug-likeness Permeability

Vendor-Supplied Purity: 1-Methylidene vs. 2-Methylidene Isomer

The 1-methylidene isomer (CAS 17714-49-7) is typically supplied at 95% purity . The positional isomer, 2-methylidene-5,8-dioxaspiro[3.4]octane (CAS 99620-40-3), is available at a higher typical purity of 97% from multiple vendors [1]. The 2-percentage-point purity differential may be relevant for applications requiring high isomeric fidelity, though both compounds are marketed as research-grade building blocks. Importantly, the 1-methylidene isomer exhibits a lower vendor count and narrower catalog presence compared to the 2-isomer, which is listed as a 'Protein Degrader Building Block' by multiple suppliers [1].

Purity Specification Procurement Isomeric Purity

Database and Literature Presence: 1-Methylidene vs. 2-Methylidene Isomer

The 1-methylidene isomer (CAS 17714-49-7) has limited public database representation: no dedicated PubChem Compound ID was identified in searches, in contrast to the 2-methylidene isomer, which holds PubChem CID 66733223 [1]. The 1-isomer is listed in SpectraBase (MS spectrum only) and ChemSrc, whereas the 2-isomer appears in PubChem, SpectraBase, and multiple vendor catalogs with explicit categorization as a Protein Degrader Building Block . This disparity suggests the 1-isomer occupies a less-explored region of chemical space, which may represent an opportunity for generating novel intellectual property, but also entails higher procurement diligence.

Cheminformatics Database Indexing Literature Coverage

Class-Level Biological Relevance: Exo-Methylene Spiro[3.4]octanes as PRMT5 Inhibitor Precursors

The broader class of spiro[3.4]octanes accessed via [2+2]-cycloaddition of dichloroketene onto exo-methylene cyclopentane building blocks has been validated in the literature as a scaffold for carbocyclic nucleoside analogues with PRMT5 inhibitory activity [1]. The Verhoeven et al. study demonstrated that the spirocyclobutanone intermediates derived from exo-methylene cyclopentanes (the core substructure of 1-methylidene-5,8-dioxaspiro[3.4]octane) could be elaborated into adenosine mimetics exhibiting sub-micromolar inhibition of the PRMT5:MEP50 complex [2]. Direct comparative data for the 1-methylidene vs. 2-methylidene isomer in this biological context are not available in the public domain as of the search date. This class-level evidence supports the compound's potential utility but does not constitute a quantitative differentiation from the positional isomer.

Nucleoside Analogues PRMT5 Inhibition Drug Discovery

Optimal Application Scenarios for 1-Methylidene-5,8-dioxaspiro[3.4]octane Based on Quantitative Differentiation Evidence


Synthesis of Novel Spirocyclic Nucleoside Analogues via [2+2] Cycloaddition

Based on the class-level precedent established by Verhoeven et al., 1-methylidene-5,8-dioxaspiro[3.4]octane can serve as the exo-methylene cyclopentane component in [2+2]-cycloaddition with dichloroketene to generate spirocyclobutanone scaffolds for carbocyclic nucleoside synthesis [1]. The 1-position methylidene regiochemistry yields a spirocyclobutanone with a distinct substitution pattern compared to what would be obtained from the 2-methylidene isomer. This differential is meaningful for medicinal chemistry programs exploring structure-activity relationships around the cyclobutane ring position in PRMT5 or other methyltransferase inhibitors [2]. Laboratories should verify isomer identity by GC-MS (exact mass 126.06808 Da, InChI Key AJOOQJWVAJJEFN-UHFFFAOYSA-N) before committing to multi-gram synthesis.

Protein Degrader (PROTAC) Building Block with Exocyclic Olefin Handle

The exo-methylene group at the 1-position provides a reactive handle for further functionalization (e.g., hydroboration, epoxidation, thiol-ene chemistry) to install linker moieties required in PROTAC design [1]. While the 2-methylidene isomer is explicitly cataloged as a 'Protein Degrader Building Block' by multiple vendors, the 1-methylidene isomer offers an underexplored vector for linker attachment at the cyclobutane face, potentially yielding PROTACs with altered ternary complex geometry and degradation efficiency [2]. Procurement at 95% purity is adequate for initial screening; re-purification to >97% is recommended for advanced SAR studies.

Novel IP Generation via Underexplored Chemical Space

The absence of a PubChem Compound ID and limited literature coverage for CAS 17714-49-7, in contrast to its 2-methylidene counterpart which holds PubChem CID 66733223 and broader database integration [1], positions the 1-isomer as a candidate for novel composition-of-matter patent applications. Medicinal chemistry groups seeking to differentiate their spirocyclic series from competitors may preferentially select the 1-methylidene isomer for lead optimization, particularly given the documented class-level activity of spiro[3.4]octane-derived nucleoside analogues against PRMT5 [2].

Photoresist and Polymer Formulation Component

Dioxaspiro ring-substituted acryl derivatives are disclosed in US Patent 6,146,811 as matrix polymers for photoresist applications, where acid-catalyzed deprotection of the dioxaspiro ring triggers a solubility switch enabling high-resolution patterning [1]. The 1-methylidene-5,8-dioxaspiro[3.4]octane scaffold can be elaborated into acryl monomers bearing the dioxaspiro motif. The low TPSA (18.46 Ų) and moderate logP (~1.08) of the unfunctionalized scaffold [2] are consistent with the solubility properties required for spin-coating and developer compatibility in microlithography processes. This scenario leverages the compound's physicochemical properties rather than biological activity.

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